N-(2,4-difluorophenyl)-4-methyl-3-nitrobenzamide

Catalog No.
S6132894
CAS No.
M.F
C14H10F2N2O3
M. Wt
292.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,4-difluorophenyl)-4-methyl-3-nitrobenzamide

Product Name

N-(2,4-difluorophenyl)-4-methyl-3-nitrobenzamide

IUPAC Name

N-(2,4-difluorophenyl)-4-methyl-3-nitrobenzamide

Molecular Formula

C14H10F2N2O3

Molecular Weight

292.24 g/mol

InChI

InChI=1S/C14H10F2N2O3/c1-8-2-3-9(6-13(8)18(20)21)14(19)17-12-5-4-10(15)7-11(12)16/h2-7H,1H3,(H,17,19)

InChI Key

JLDNHZBCPWFBQU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-]

The exact mass of the compound N-(2,4-difluorophenyl)-4-methyl-3-nitrobenzamide is 292.06594851 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(2,4-difluorophenyl)-4-methyl-3-nitrobenzamide is a chemical compound characterized by the presence of a difluorophenyl group, a methyl group, and a nitro group attached to a benzamide structure. Its molecular formula is C14H12F2N2O3C_{14}H_{12}F_2N_2O_3, and it is recognized for its potential applications in medicinal chemistry and material science. The compound's structure contributes to its unique properties, making it a subject of interest in various fields of research.

, including:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
  • Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.
  • Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions for these reactions include:

  • Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.
  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Substitution Reagents: Halogens, sulfonyl chlorides .

The biological activity of N-(2,4-difluorophenyl)-4-methyl-3-nitrobenzamide has been explored in various studies. It has shown potential as an enzyme inhibitor and is used in research to understand protein-ligand interactions. The compound's unique structural features enhance its binding affinity to specific molecular targets, which may contribute to its effectiveness in modulating biochemical pathways .

The synthesis of N-(2,4-difluorophenyl)-4-methyl-3-nitrobenzamide typically involves several steps:

  • Nitration: A precursor compound is nitrated to introduce the nitro group.
  • Amide Formation: The resulting intermediate is reacted with 2,4-difluoroaniline or a similar compound under basic conditions to form the amide bond.

One common synthetic route includes the nitration of 4-methylacetanilide followed by hydrolysis to yield 4-methyl-3-nitroaniline. This intermediate is then reacted with 2,4-difluorobenzoyl chloride under basic conditions .

N-(2,4-difluorophenyl)-4-methyl-3-nitrobenzamide has several notable applications:

  • Medicinal Chemistry: It serves as a precursor for synthesizing pharmaceutical agents targeting specific enzymes or receptors.
  • Material Science: The compound's electronic properties make it useful in developing advanced materials such as organic semiconductors.
  • Agricultural Chemistry: It is employed in synthesizing agrochemicals and specialty chemicals .

Studies have indicated that N-(2,4-difluorophenyl)-4-methyl-3-nitrobenzamide interacts with various biological targets. Its mechanism of action often involves binding to enzymes or receptors, potentially inhibiting their activity by forming stable complexes with their active sites. This interaction can alter biochemical pathways and provide insights into enzyme inhibition mechanisms .

Several compounds share structural similarities with N-(2,4-difluorophenyl)-4-methyl-3-nitrobenzamide. Below are some comparable compounds along with their unique features:

Compound NameStructural FeaturesUnique Properties
N-(3,4-difluorophenyl)-2-methyl-3-nitrobenzamideContains a 3,4-difluorophenyl groupIncreased solubility in organic solvents
N-(2-chlorophenyl)-4-methyl-3-nitrobenzamideContains a chlorophenyl groupExhibits different reactivity patterns due to chlorine's electronegativity
N-(2-fluorophenyl)-4-methyl-3-nitrobenzamideContains a fluorophenyl groupPotentially different biological activity due to fluorine substitution

The uniqueness of N-(2,4-difluorophenyl)-4-methyl-3-nitrobenzamide lies in its specific combination of fluorine substituents and the arrangement of functional groups that influence its chemical reactivity and biological interactions .

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

292.06594851 g/mol

Monoisotopic Mass

292.06594851 g/mol

Heavy Atom Count

21

Dates

Last modified: 04-15-2024

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